![molecular formula C27H30N4O3 B2665734 N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326909-59-4](/img/structure/B2665734.png)
N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the process .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, stability, reactivity, and other characteristics that can affect how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
- N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide and its derivatives have been investigated for their potential antitumor and antimicrobial applications. A study highlighted the activity of similar compounds in biological systems, with certain isomers exhibiting significant potency in these contexts (Temple & Rener, 1992). Another research emphasized the synthesis of related compounds for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Pharmaceutical Potentials
- Computational and pharmacological evaluations of pyrazole novel derivatives, including structures related to N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide, have been conducted. These studies assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials of such compounds (Faheem, 2018).
Insecticidal Activity
- The development of novel pyrazole derivatives, closely related to the compound of interest, has been explored for their insecticidal properties. Such studies aim to understand the relationship between the chemical structure of these compounds and their effectiveness in controlling pests (Qi et al., 2014).
Biochemical Interactions
- The biochemical interactions and binding affinities of pyrazole derivatives to various biological targets have been studied, providing insights into the molecular mechanisms by which these compounds exert their effects. This research is crucial in the development of targeted therapies using these compounds (Almansa et al., 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-4-34-23-11-5-20(6-12-23)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)22-9-7-21(8-10-22)19(2)3/h5-12,15-16,19,24-25,29H,4,13-14,17-18H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCGYVGFSNIFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

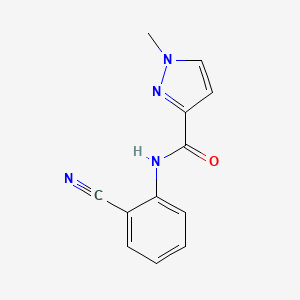
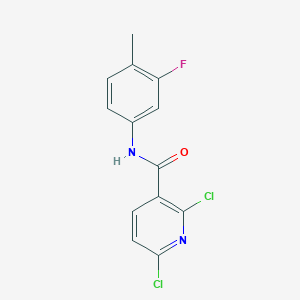
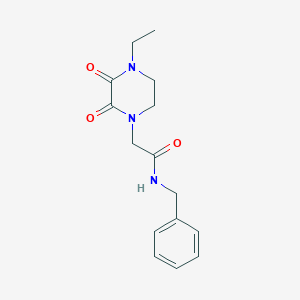

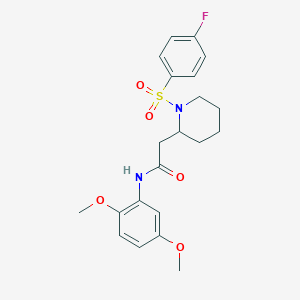
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
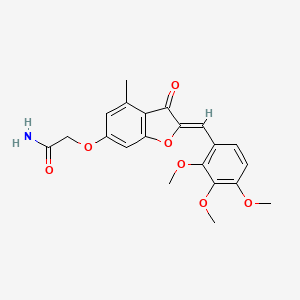
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide](/img/structure/B2665662.png)
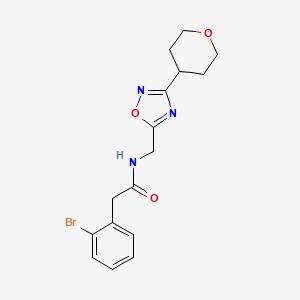
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)